molecular formula C14H14O2 B15207760 2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one CAS No. 183553-05-1

2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one

Cat. No.: B15207760
CAS No.: 183553-05-1
M. Wt: 214.26 g/mol
InChI Key: FXNCUDVDJIKMPK-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-5,6-dihydro-2H-cyclopenta[b]furan-4(3H)-one is an organic compound with a unique structure that combines a cyclopentane ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyl-5,6-dihydro-2H-cyclopenta[b]furan-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-2-butenal with a suitable cyclizing agent. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyl-5,6-dihydro-2H-cyclopenta[b]furan-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-Methyl-2-phenyl-5,6-dihydro-2H-cyclopenta[b]furan-4(3H)-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyl-5,6-dihydro-2H-cyclopenta[b]furan-4(3H)-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5,6-dihydro-2H-pyran: Similar in structure but lacks the phenyl group.

    2-Phenyl-5,6-dihydro-2H-pyran: Similar but with a different ring structure.

Uniqueness

2-Methyl-2-phenyl-5,6-dihydro-2H-cyclopenta[b]furan-4(3H)-one is unique due to its fused ring system and the presence of both methyl and phenyl groups, which confer specific chemical properties and reactivity.

Properties

CAS No.

183553-05-1

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-methyl-2-phenyl-5,6-dihydro-3H-cyclopenta[b]furan-4-one

InChI

InChI=1S/C14H14O2/c1-14(10-5-3-2-4-6-10)9-11-12(15)7-8-13(11)16-14/h2-6H,7-9H2,1H3

InChI Key

FXNCUDVDJIKMPK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)CCC2=O)C3=CC=CC=C3

Origin of Product

United States

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